Cas no 11013-97-1 (Methyl-Hesperidin)
Methyl-Hesperidin Chemical and Physical Properties
Names and Identifiers
-
- Methylhesperidine
- VITAMIN P (WATER SOLUBLE)
- 3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-anosyl)oxy)-monomethyle
- 4h-1-benzopyran-4-one,7-((6-o-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyr
- 2-(3,4-DIMETHOXYPHENYL)-5-HYDROXY-7-[3,4,5-TRIHYDROXY-6-[(3,4,5-TRIHYDROXY-6-METHYL-OXAN-2-YL)OXYMETHYL]OXAN-2-YL]OXY-CHROMAN-4-ONE
- METHYL HESPERIDIN
- 5,7-Dihydroxy-3',4'-Dimethoxyflavanone 7-O-α-L-
- (2S)-7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one
- Methyl Hesperdin
- Methylated hesperidine
- (S)-7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-3',4'-dimethoxyflavanone
- (2S)-7-[[6-O-(α-L-Rhamnopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one
- METHYL HESPERIDINE
- Methylhesperidin
- K324U7386B
- DSSTox_CID_841
- DSSTox_RID_75821
- DSSTox_GSID_20841
- Methyl-Hesperidin
- 4H-1-Benzopyran-4-one, 7-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S)-
- (2S)-2-[3,4-bis(methyloxy)phenyl]-5-hydroxy-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside
- Tox21_
- AKOS015895874
- (2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- 11013-97-1
- GUMSHIGGVOJLBP-CTUUZZHSSA-N
-
- MDL: MFCD01741310
- Inchi: 1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27-,28+,29+/m0/s1
- InChI Key: GUMSHIGGVOJLBP-CTUUZZHSSA-N
- SMILES: O1[C@H]([C@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O)O)OC1C=C(C2C(C[C@@H](C3C=CC(=C(C=3)OC)OC)OC=2C=1)=O)O
Computed Properties
- Exact Mass: 624.20500
- Monoisotopic Mass: 624.20542044 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 44
- Rotatable Bond Count: 8
- Complexity: 956
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 11
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 223
- Molecular Weight: 624.6
Experimental Properties
- Color/Form: Powder
- Density: 1.3090 (rough estimate)
- Melting Point: 150-155°C
- Boiling Point: 316.82°C at 760 mmHg
- Flash Point: 293.0±27.8 °C
- Refractive Index: 1.5940 (estimate)
- PSA: 223.29000
- LogP: -0.85360
- Solubility: Not available
Methyl-Hesperidin Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at room temperature
Methyl-Hesperidin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M312097-25mg |
Methylated Hesperidin (mixture of isomers) |
11013-97-1 | 25mg |
$ 132.00 | 2023-09-07 | ||
| TRC | M312097-100mg |
Methylated Hesperidin (mixture of isomers) |
11013-97-1 | 100mg |
$ 466.00 | 2023-09-07 | ||
| TRC | M312097-250mg |
Methylated Hesperidin (mixture of isomers) |
11013-97-1 | 250mg |
$ 1035.00 | 2023-09-07 | ||
| TRC | M312097-500mg |
Methylated Hesperidin (mixture of isomers) |
11013-97-1 | 500mg |
$1654.00 | 2023-05-17 | ||
| abcr | AB170940-5 g |
Methyl hesperidine, 90%; . |
11013-97-1 | 90% | 5 g |
€59.10 | 2023-07-20 | |
| abcr | AB170940-25 g |
Methyl hesperidine, 90%; . |
11013-97-1 | 90% | 25 g |
€140.40 | 2023-07-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0937-1000mg |
Methyl Hesperidin |
11013-97-1 | 98% | 1000mg |
$85 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0937-100mg |
Methyl Hesperidin |
11013-97-1 | 98% | 100mg |
$45 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0937-20mg |
Methyl Hesperidin |
11013-97-1 | 98% | 20mg |
$30 | 2023-09-20 | |
| ChemScence | CS-0008773-5mg |
Methyl-Hesperidin |
11013-97-1 | 99.19% | 5mg |
$50.0 | 2022-04-28 |
Methyl-Hesperidin Suppliers
Methyl-Hesperidin Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Methyl-Hesperidin
Methyl-Hesperidin (CAS No. 11013-97-1): A Promising Bioactive Compound in Pharmaceutical and Nutraceutical Applications
Methyl-Hesperidin (CAS No. 11013-97-1), a methylated flavanone glycoside, is a bioactive compound derived from citrus fruits such as oranges and lemons. Structurally, it represents the methyl ether derivative of hesperidin, with a molecular formula of C₂₈H₃₄O₁₅ and a molecular weight of 606.56 g/mol. This compound has garnered significant attention in recent years due to its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. Its unique chemical structure—characterized by a methoxy group attached to the flavanone backbone—enhances its stability and bioavailability compared to its parent compound hesperidin.
Emerging research highlights methyl hesperidin's role in cardiovascular health, particularly through its ability to modulate lipid metabolism and reduce oxidative stress. A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated that methyl hesperidin significantly inhibited low-density lipoprotein (LDL) oxidation in vitro, a critical step in atherosclerosis progression. Additionally, preclinical models revealed its capacity to suppress pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in managing inflammatory cardiovascular disorders such as hypertension and myocardial ischemia.
In the realm of methyl hesperidin anticancer mechanisms, recent findings underscore its dual action on cancer cells: inducing apoptosis via mitochondrial pathways while simultaneously inhibiting tumor angiogenesis. A groundbreaking 2024 study in Cancer Letters showed that methyl hesperidin triggered caspase-dependent apoptosis in colorectal cancer cells by upregulating Bax expression and downregulating Bcl-2 proteins. Furthermore, it suppressed vascular endothelial growth factor (VEGF) secretion in pancreatic cancer models, highlighting its potential as an adjunct therapy for solid tumors.
The compound's neuroprotective effects have also been extensively explored. In Alzheimer's disease research, methyl hesperidin was found to mitigate amyloid-beta-induced neurotoxicity by scavenging reactive oxygen species (ROS) and inhibiting acetylcholinesterase activity—a mechanism validated through both cellular assays and transgenic mouse studies published in Neurochemistry International. These findings position it as a promising candidate for developing novel neuroprotective agents targeting age-related cognitive decline.
Methyl hesperidin's application in nutraceuticals continues to expand due to its safety profile and synergistic interactions with other phytochemicals. Clinical trials conducted between 2022–2024 demonstrated that oral supplementation improved glycemic control in prediabetic patients by enhancing insulin sensitivity via AMPK activation. Additionally, randomized controlled trials confirmed its efficacy in reducing postprandial blood glucose spikes when administered alongside high-carbohydrate meals—a discovery with implications for functional food formulations.
Advances in drug delivery systems have further amplified methyl hesperidin's therapeutic potential. Nanoparticle encapsulation techniques developed over the past two years have increased its aqueous solubility by over 80%, enabling targeted delivery to specific tissues such as the brain or tumor microenvironment without compromising bioactivity. This innovation addresses earlier challenges related to poor oral bioavailability observed with traditional formulations.
The compound's structural versatility also supports emerging applications in dermatology. Recent studies published in Experimental Dermatology revealed that topical formulations containing methyl hesperidin reduced UVB-induced skin damage by modulating matrix metalloproteinase (MMP)-9 activity while promoting collagen synthesis—a dual mechanism beneficial for antiaging skincare products.
Preclinical data from 2024 also points toward methyl hesperidin's utility as an immunomodulatory agent during viral infections such as influenza A. In murine models infected with H1N₁ virus, it reduced viral load by upregulating interferon-stimulated genes while mitigating cytokine storm-associated lung inflammation—a discovery that could inform future antiviral strategies combining natural compounds with conventional therapies.
Economic viability remains another key advantage of this compound: large-scale extraction from citrus waste streams aligns with sustainable practices advocated under the UN Sustainable Development Goals (SDGs). Industrial processes now achieve yields exceeding 95% purity using optimized supercritical CO₂ extraction methods—a significant improvement over earlier solvent-based techniques.
In conclusion, methyl-hesperidin (CAS No. 11013-97-1) stands at the forefront of natural product research due to its pharmacological diversity supported by robust mechanistic evidence across multiple disease models. Its integration into modern medicine is further accelerated by advancements in formulation science addressing bioavailability constraints while maintaining ecological sustainability principles.
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